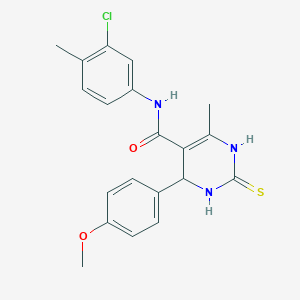
2-(4-chlorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)butanamide, also known as CTB, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. CTB belongs to the class of compounds known as thiazoles, which are commonly used in the development of drugs for various diseases.
Mecanismo De Acción
The mechanism of action of 2-(4-chlorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)butanamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. 2-(4-chlorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)butanamide has been shown to inhibit the activity of several enzymes, including protein kinases and phosphodiesterases, which play a crucial role in cell signaling.
Biochemical and Physiological Effects:
2-(4-chlorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)butanamide has been shown to affect various biochemical and physiological processes in cells. Studies have reported that 2-(4-chlorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)butanamide can modulate the expression of genes involved in cell cycle regulation, apoptosis, and inflammation. 2-(4-chlorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)butanamide has also been shown to affect the levels of various neurotransmitters in the brain, which may have implications for its use in the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(4-chlorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)butanamide in lab experiments is its high potency and specificity. 2-(4-chlorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)butanamide has been shown to have a low toxicity profile, which makes it an attractive candidate for drug development. However, one of the limitations of using 2-(4-chlorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)butanamide in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the research on 2-(4-chlorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)butanamide. One potential area of research is the development of 2-(4-chlorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)butanamide-based drugs for the treatment of cancer and inflammation. Another area of research is the investigation of the potential use of 2-(4-chlorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)butanamide in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to elucidate the mechanism of action of 2-(4-chlorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)butanamide and to identify potential side effects associated with its use.
Métodos De Síntesis
The synthesis of 2-(4-chlorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)butanamide involves the condensation of 4-chlorophenol with 5-methyl-2-thiocyanato-1,3-thiazole in the presence of a suitable base. The resulting product is then subjected to a reaction with butanoyl chloride to obtain the final compound.
Aplicaciones Científicas De Investigación
2-(4-chlorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)butanamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Several studies have reported the anti-cancer activity of 2-(4-chlorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)butanamide, which is attributed to its ability to induce apoptosis in cancer cells. 2-(4-chlorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)butanamide has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
2-(4-chlorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O2S/c1-3-12(19-11-6-4-10(15)5-7-11)13(18)17-14-16-8-9(2)20-14/h4-8,12H,3H2,1-2H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGPCJYPUERYZBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=NC=C(S1)C)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-hydroxy-3-(1-piperidinyl)propyl]-4-nitro-N-phenylbenzenesulfonamide](/img/structure/B5143103.png)

![4-chloro-N-{2-[4-(2-{[(4-chlorophenyl)sulfonyl]amino}-2-methylpropyl)-1-piperazinyl]-1,1-dimethylethyl}benzenesulfonamide](/img/structure/B5143119.png)
![4-butoxy-N-{5-[(4-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B5143123.png)
![4-butyl-6-chloro-7-[(2-fluorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5143136.png)
![N-(7-methylenebicyclo[3.3.1]non-2-en-3-yl)acetamide](/img/structure/B5143139.png)
![N-[1-(4-ethoxyphenyl)ethyl]-3-phenylbutanamide](/img/structure/B5143146.png)
![ethyl (4-{[1-(4-ethoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)acetate](/img/structure/B5143151.png)
![1-(4-fluorophenyl)-2-[2-imino-5-(1-naphthylmethyl)-1,3-thiazol-3(2H)-yl]ethanone hydrobromide](/img/structure/B5143159.png)

![7-benzyl-5-nitro-N-phenyl-1,3,7-triazabicyclo[3.3.1]nonane-3-carbothioamide](/img/structure/B5143165.png)
![4-acetyl-N-[2-(4-cyclohexylphenoxy)ethyl]benzamide](/img/structure/B5143184.png)
![ethyl N-{[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]methyl}-N-methylglycinate](/img/structure/B5143194.png)